Unii-N4Y2V13I7F

Übersicht

Beschreibung

N-Isopropyl-4-[11C]methylamphetamin, allgemein als [11C]MMP bezeichnet, ist eine radioaktiv markierte Verbindung, die hauptsächlich in der Positronen-Emissions-Tomographie (PET) eingesetzt wird. Es ist ein Derivat des Phenylalkylamins und dient als zerebrale Blutfluss (CBF)-Tracer mit hoher Auflösung und Sensitivität . Diese Verbindung ist in der medizinischen Bildgebung besonders wertvoll, da sie detaillierte Bilder der Gehirnaktivität und des Blutflusses liefert.

Vorbereitungsmethoden

Die Synthese von [11C]MMP beinhaltet die Radio-Synthese der Verbindung unter Verwendung von Kohlenstoff-11, einem radioaktiven Isotop. Der Prozess beginnt mit der Produktion von [11C]Kohlendioxid, das dann in [11C]Methyliodid umgewandelt wird. Dieser Zwischenstoff wird bei der Methylierung von N-Isopropylamphetamin verwendet, um [11C]MMP herzustellen . Die zerfallsbereinigten Ausbeuten von [11C]MMP am Ende der Synthese betragen etwa 41,4 % bei einer radiochemischen Reinheit von 99,7 % . Die industrielle Produktion von [11C]MMP erfolgt nach ähnlichen Synthesewegen, jedoch in größerem Maßstab, um die Einhaltung der Produktspezifikationen und Sicherheitsstandards zu gewährleisten.

Analyse Chemischer Reaktionen

[11C]MMP unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

Reduktion: Reduktionsreaktionen können [11C]MMP in seine reduzierten Formen umwandeln, obwohl diese Reaktionen weniger häufig sind.

Substitution: Die Methylgruppe in [11C]MMP kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

[11C]MMP hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Tracer in der PET-Bildgebung verwendet, um chemische Reaktionen und molekulare Wechselwirkungen zu untersuchen.

Biologie: Hilft beim Verständnis biologischer Prozesse, indem detaillierte Bilder der Gehirnaktivität und des Blutflusses bereitgestellt werden.

Medizin: Wird zur Diagnose und Überwachung neurologischer Erkrankungen wie Demenz und Alzheimer-Krankheit eingesetzt.

Industrie: Wird bei der Entwicklung neuer Radiopharmazeutika und Bildgebungsmittel eingesetzt.

Wirkmechanismus

Der Wirkungsmechanismus von [11C]MMP beinhaltet die Bindung an bestimmte molekulare Zielstrukturen im Gehirn, wie z. B. den Sigma-Rezeptor. Diese Bindung ermöglicht es der Verbindung, als Tracer zu fungieren und detaillierte Bilder des zerebralen Blutflusses und der Gehirnaktivität zu liefern. Die an seiner Wirkung beteiligten Pfade umfassen den oxidativen Metabolismus von Glukose, der die Gehirnaktivität unterstützt .

Vergleich Mit ähnlichen Verbindungen

[11C]MMP kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

[11C]MSMA: Eine weitere mit Kohlenstoff-11 markierte Verbindung, die als PET-Bildgebungsmittel eingesetzt wird.

[11C]CGS 25966: Ein mit Kohlenstoff-11 markierter Matrixmetalloproteinase-Inhibitor, der in der Krebsforschung eingesetzt wird.

Was [11C]MMP auszeichnet, ist seine hohe Auflösung und Sensitivität als CBF-Tracer, was es in neurologischen Studien und der medizinischen Bildgebung besonders wertvoll macht .

Biologische Aktivität

Unii-N4Y2V13I7F, commonly known as Cycloguanil, is a compound recognized for its significant biological activity, particularly as an inhibitor of dihydrofolate reductase (DHFR). This article delves into its mechanisms of action, pharmacokinetics, and applications in treating parasitic infections, specifically malaria and human African trypanosomiasis.

Target Enzyme:

Cycloguanil primarily targets the dihydrofolate reductase (DHFR) enzyme. This enzyme is crucial for the folate metabolism pathway, which is essential for DNA synthesis and cell division in various organisms, including the malaria parasite Plasmodium falciparum.

Mode of Action:

As a DHFR inhibitor, Cycloguanil binds to the active site of the DHFR enzyme, preventing it from catalyzing the conversion of dihydrofolate to tetrahydrofolate. This inhibition disrupts nucleic acid and amino acid synthesis, leading to impaired growth and reproduction of the parasite.

Pharmacokinetics

Cycloguanil is a prodrug derived from Proguanil. It is rapidly absorbed in the body, reaching peak plasma concentrations within approximately three hours. Its distribution involves transport mechanisms via organic cation transporters and multidrug resistance proteins, which facilitate its cellular uptake.

Biological Effects

Cycloguanil's biological activity extends beyond its antimalarial properties. Research indicates that it also inhibits Trypanosoma brucei pteridine reductase (TbPTR1), suggesting potential applications in treating human African trypanosomiasis. This dual inhibitory action highlights Cycloguanil's versatility in combating different parasitic diseases.

Case Studies and Research Findings

Several studies have evaluated Cycloguanil's efficacy against Plasmodium falciparum. In vitro drug susceptibility tests have demonstrated its potency, with IC50 values indicating effective growth inhibition at low concentrations. These studies often utilize isotopic methods to measure parasite growth inhibition under varying concentrations of Cycloguanil.

Table 1: Summary of Cycloguanil Efficacy in In Vitro Studies

| Study Reference | Parasite Strain | IC50 (µM) | Methodology |

|---|---|---|---|

| Study A | P. falciparum | 0.05 | Isotopic assay |

| Study B | P. falciparum | 0.03 | Flow cytometry |

| Study C | T. brucei | 0.10 | Cell viability assay |

Cellular Effects

Cycloguanil exerts significant effects on infected cells by disrupting their metabolic processes. By inhibiting DHFR, it compromises the synthesis of tetrahydrofolic acid, which is vital for producing purines and pyrimidines—the building blocks of DNA—ultimately leading to cell death in parasites.

Eigenschaften

CAS-Nummer |

179756-61-7 |

|---|---|

Molekularformel |

C19H27N5O3 |

Molekulargewicht |

373.4 g/mol |

IUPAC-Name |

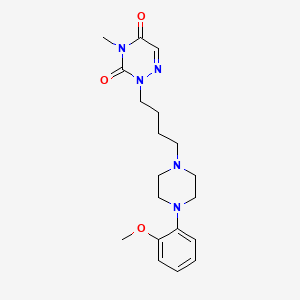

2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-4-methyl-1,2,4-triazine-3,5-dione |

InChI |

InChI=1S/C19H27N5O3/c1-21-18(25)15-20-24(19(21)26)10-6-5-9-22-11-13-23(14-12-22)16-7-3-4-8-17(16)27-2/h3-4,7-8,15H,5-6,9-14H2,1-2H3 |

InChI-Schlüssel |

MEKSQRMXWZHFIP-UHFFFAOYSA-N |

SMILES |

CN1C(=O)C=NN(C1=O)CCCCN2CCN(CC2)C3=CC=CC=C3OC |

Kanonische SMILES |

CN1C(=O)C=NN(C1=O)CCCCN2CCN(CC2)C3=CC=CC=C3OC |

Aussehen |

Solid powder |

Key on ui other cas no. |

179756-61-7 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

CUMI-101; CUMI 101; CUMI101; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.